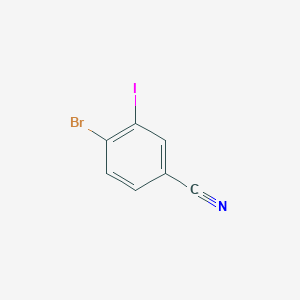

4-Bromo-3-iodobenzonitrile

Description

4-Bromo-3-iodobenzonitrile (CAS: 1006715-27-0) is a halogenated benzonitrile derivative with the molecular formula C₇H₃BrIN and a molecular weight of 307.91 g/mol . Structurally, it features a cyano group (-CN) at the para position of the benzene ring, with bromine and iodine substituents at the 4- and 3-positions, respectively. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical intermediates, where its dual halogen substituents enable diverse cross-coupling reactions (e.g., Suzuki, Ullmann) .

Properties

IUPAC Name |

4-bromo-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJFGIFVKLWDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719185 | |

| Record name | 4-Bromo-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006715-27-0 | |

| Record name | 4-Bromo-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

4-Bromo-3-iodobenzonitrile is utilized in various fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: The compound finds applications in material science, particularly in the creation of advanced polymers and electronic materials.

Mechanism of Action

The mechanism by which 4-Bromo-3-iodobenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzonitriles

Table 1: Key Properties of Halogenated Benzonitriles

Key Observations :

- Reactivity: The presence of iodine in this compound enhances its utility in metal-catalyzed coupling reactions compared to mono-halogenated analogs like 4-bromobenzonitrile. Iodine’s lower electronegativity and larger atomic radius facilitate oxidative addition in palladium-mediated reactions .

- Steric and Electronic Effects : The trifluoromethyl group in 4-bromo-3-(trifluoromethyl)benzonitrile introduces strong electron-withdrawing effects, altering reaction pathways compared to the iodine/bromine combination in the target compound .

Functionalized Benzonitrile Derivatives

Table 2: Derivatives with Additional Functional Groups

Key Observations :

- Applications: Functionalized derivatives like 4-(4-bromo-3-formylphenoxy)benzonitrile are tailored for specific roles, such as precursors in Schiff base formation or ligands in coordination chemistry, unlike the simpler halogenated benzonitriles .

- Solubility: Hydroxymethyl or formyl groups improve solubility in polar solvents, whereas this compound is typically soluble in non-polar solvents like dichloromethane .

Biological Activity

4-Bromo-3-iodobenzonitrile (C7H3BrIN) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom at the 4-position and an iodine atom at the 3-position, alongside a cyano group (-C≡N). The presence of these halogens significantly influences its chemical reactivity and biological activity. The molecular weight of this compound is approximately 307.91 g/mol.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Nitration and Reduction : A common method involves the nitration of 4-bromo-3-iodotoluene followed by reduction of the nitro group to yield the desired product.

- Cross-Coupling Reactions : It can also be synthesized via palladium-catalyzed cross-coupling reactions, which utilize boronic acids to form new carbon-carbon bonds.

Cytochrome P450 Inhibition

One of the most significant findings regarding this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. This property suggests potential applications in pharmacology and toxicology, particularly in studies involving drug-drug interactions.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds like this compound may exhibit antibacterial and antifungal activities. The specific mechanisms through which these effects occur are still under investigation, but they may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Study on Cytochrome P450 Inhibition : A study published in Pharmaceutical Research reported that structurally related compounds inhibited CYP1A2 and CYP2C9, suggesting that this compound could have similar effects .

- Antimicrobial Activity Investigation : Another research article highlighted the antimicrobial properties of halogenated benzonitriles, indicating that compounds with similar structures demonstrated significant antibacterial activity against various pathogens .

Comparative Analysis with Similar Compounds

The following table summarizes key biological activities and properties of this compound compared to other halogenated benzonitriles:

| Compound | Molecular Formula | CYP Inhibition | Antibacterial Activity |

|---|---|---|---|

| This compound | C7H3BrIN | Yes (CYP1A2, CYP2C9) | Moderate |

| 3-Bromo-4-chlorobenzonitrile | C7H4BrClN | Yes (CYP2D6) | High |

| 4-Iodophenylacetonitrile | C9H8IN | No | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.